Silver pentafluoropropionate

Overview

Description

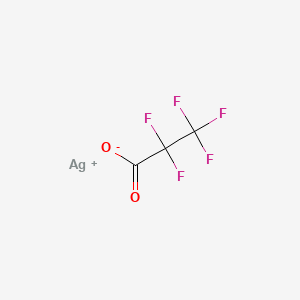

Silver pentafluoropropionate, also known as Pentafluoropropionic acid silver salt, is a high-purity salt . It has a molecular formula of C2F5CO2Ag and a molecular weight of 271.90 .

Synthesis Analysis

Silver pentafluoropropionate can be synthesized in a continuous flow tubular microreactor by reducing silver pentafluoropropionate with isoamyl ether in the presence of trioctylamine as a stabilizer . The flow rate, flow pattern, and temperature of the reactor play a crucial role in controlling the size and size distribution of the nanoparticles .Molecular Structure Analysis

The molecular structure of Silver pentafluoropropionate is represented by the linear formula C2F5CO2Ag .Physical And Chemical Properties Analysis

Silver pentafluoropropionate appears as a powder . It has a melting point of 242-244 °C (lit.) . It is stable in pure air and water, but tarnishes when exposed to ozone, hydrogen sulfide, or air containing sulfur .Scientific Research Applications

Nanoparticle Synthesis

- Silver pentafluoropropionate is used as a precursor in the synthesis of silver nanoparticles. Lin, Terepka, and Yang (2004) demonstrated its utility in creating silver nanoparticles with narrow size distributions using a continuous flow tubular microreactor. This method is significant due to its moderate temperature requirement and suitability for continuous production (Lin, Terepka, & Yang, 2004).

Electron Beam Writing

- Höflich et al. (2018) explored the use of silver pentafluoropropionate in direct electron beam writing. This compound showed promising results in creating three-dimensional silver structures, offering a new route for developing plasmonic device parts (Höflich et al., 2018).

Antimicrobial Applications

- Rai, Yadav, and Gade (2009) noted the resurgence of silver nanoparticles as antimicrobial agents. Silver pentafluoropropionate, among other silver compounds, has played a role in this development, particularly in addressing antibiotic resistance (Rai, Yadav, & Gade, 2009).

Coordination Chemistry

- The study of silver coordination compounds, including those with silver pentafluoropropionate, reveals a range of properties from antibacterial to antineoplastic activities. Medici et al. (2016) highlighted the potential of these compounds in overcoming drug resistance and their use in medical treatments (Medici et al., 2016).

Sensing Systems

- Singha et al. (2015) discussed the development of fluorescent detection systems for silver species, where silver pentafluoropropionate could play a role. These systems have important applications in evaluating the effects of silver in various contexts (Singha et al., 2015).

Silver Compound Synthesis

- Kuprat, Lehmann, Schulz, and Villinger (2010) researched the synthesis of pentafluorophenyl silver, including silver pentafluoropropionate, under different conditions. This study provides insight into the stability and characteristics of these silver compounds (Kuprat et al., 2010).

Catalysis

- Zheng and Jiao (2016) reviewed the use of silver, including silver pentafluoropropionate, in catalyzing various organic transformations. This highlights the growing importance of silver in the field of catalysis (Zheng & Jiao, 2016).

Nanotechnology

- The development and application of nanotechnology have seen the use of silver pentafluoropropionate in various capacities. Keat et al. (2015) emphasized the role of silver nanoparticles, synthesized using compounds like silver pentafluoropropionate, in numerous fields including antimicrobial applications (Keat et al., 2015).

Pyrolysis Studies

- Hercules et al. (2017) examined the pyrolysis of pentafluoropropionate salts, which is relevant to the production of compounds like tetrafluoroethylene. This research contributes to the understanding of the thermal behavior of related silver compounds (Hercules et al., 2017).

Safety And Hazards

Future Directions

While specific future directions for Silver pentafluoropropionate are not available, silver nanoparticles, which can be synthesized from Silver pentafluoropropionate, have been widely studied for their potential applications in various fields such as medicine, environment, agriculture, and engineering . The research in silver nanoparticles has always been driven by the need to develop a technology with potential benefits and minimal risk to environmental and human health .

properties

IUPAC Name |

silver;2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2.Ag/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYJXAUUXJTOSI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3AgF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

422-64-0 (Parent) | |

| Record name | Silver perfluoropropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883411 | |

| Record name | Silver pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver pentafluoropropionate | |

CAS RN |

509-09-1 | |

| Record name | Silver perfluoropropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver(1+) pentafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

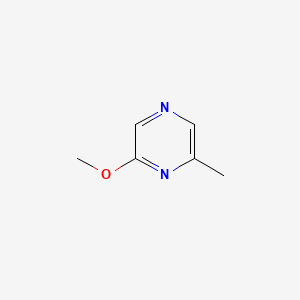

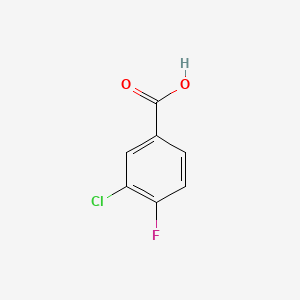

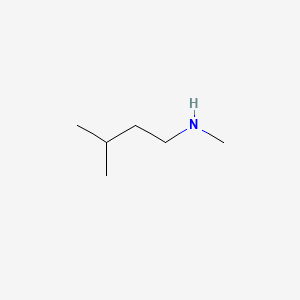

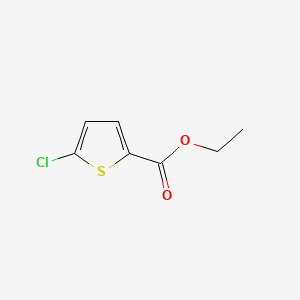

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

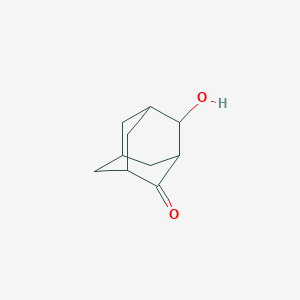

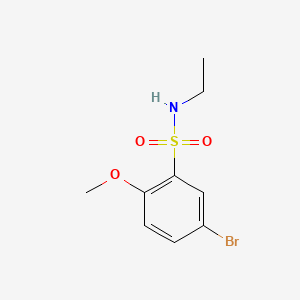

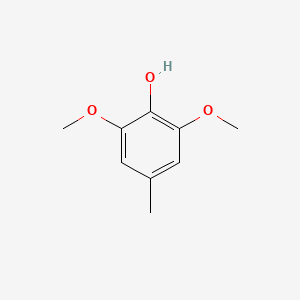

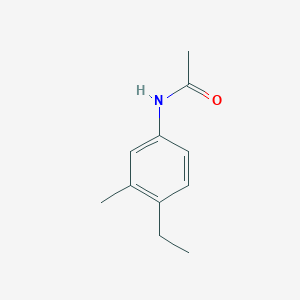

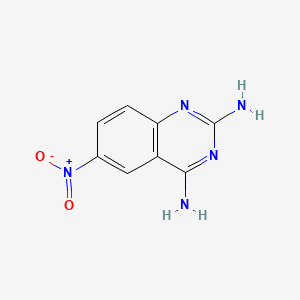

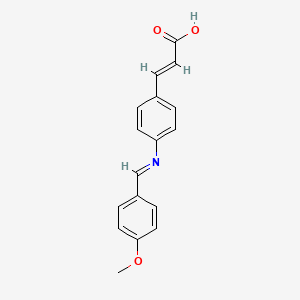

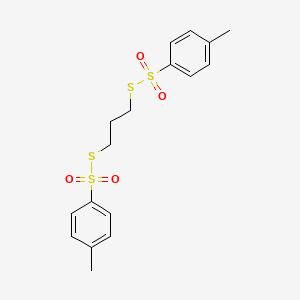

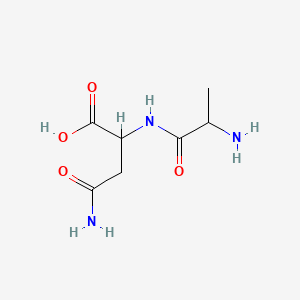

Feasible Synthetic Routes

Q & A

Q1: What makes silver pentafluoropropionate a suitable precursor for direct electron beam writing of silver compared to other silver carboxylates like silver 2,2-dimethylbutyrate?

A1: [] While both silver pentafluoropropionate and silver 2,2-dimethylbutyrate are silver carboxylates, they exhibit different deposition behaviors under electron beam irradiation. Silver 2,2-dimethylbutyrate shows a strong depletion in the center of the electron beam, hindering vertical growth. In contrast, silver pentafluoropropionate demonstrates a dwell-time-dependent deposition behavior, allowing for controlled vertical growth and fabrication of three-dimensional silver structures. This difference in behavior could be attributed to the differing decomposition pathways and volatility of the two precursors under the electron beam.

Q2: What are the characteristics of the silver structures fabricated using silver pentafluoropropionate as a precursor in direct electron beam writing?

A2: [] The silver structures fabricated using silver pentafluoropropionate are polycrystalline in nature and exhibit a silver content of over 50 atom %. They also demonstrate strong Raman enhancement, indicating their potential for use in plasmonic applications. The ability to directly write three-dimensional silver structures with such properties makes silver pentafluoropropionate a promising precursor for fabricating plasmonic device components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.